2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester
Description
This compound is a substituted acrylic acid ethyl ester featuring a cyano group at the α-position and a complex aryl system with dual methoxy substituents and a phenylcarbamoyl-methoxy side chain.
The presence of the carbamoyl group introduces hydrogen-bonding capacity, which may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C22H22N2O6/c1-4-29-22(26)16(13-23)11-15-5-10-19(20(12-15)28-3)30-14-21(25)24-17-6-8-18(27-2)9-7-17/h5-12H,4,14H2,1-3H3,(H,24,25)/b16-11+ |
InChI Key |
TWQHOZRAPORQEF-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methoxyphenyl isocyanate to form an intermediate compound.
Introduction of the cyano group: The intermediate is then reacted with malononitrile in the presence of a base such as sodium ethoxide to introduce the cyano group.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s structural complexity enables diverse reactivity:
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reaction :
Substitution Reactions
Nucleophilic substitution occurs at the cyano group or ester moiety , enabling functionalization. For example:
-
Cyano group : Reacts with nucleophiles (e.g., amines, alcohols) to form imino or thio derivatives.
-
Ester : Participates in transesterification with alcohols under catalytic conditions.
Oxidation/Reduction
-
Oxidation : Cyano groups or methoxy substituents may oxidize to form carbonyl or hydroxyl derivatives.
-
Reduction : Using agents like LiAlH₄, ester groups reduce to alcohols, while cyano groups convert to amines.
Nucleophilic Addition
The acrylic acid ester undergoes addition reactions with nucleophiles (e.g., Grignard reagents) to form substituted derivatives.
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
-
Cyano Group : Highly electrophilic, facilitating nucleophilic attacks.
-
Ester Moiety : Hydrolyzable under acidic/basic conditions.
-
Phenylcarbamoyl Group : Engages in hydrogen bonding or π-π interactions with biological targets.
Purification and Characterization
-
Purification : Recrystallization or chromatography to isolate the product.
-
Characterization : NMR, IR, and mass spectrometry confirm structural integrity.
Comparison of Structural Analogues
This compound’s versatility in organic synthesis and potential for bioactivity modulation position it as a valuable intermediate in medicinal chemistry. Further studies are needed to explore its therapeutic applications fully.
Scientific Research Applications
2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs
Azoxystrobin (Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate)
- Key Differences: Azoxystrobin replaces the carbamoyl-methoxy side chain with a pyrimidinyloxy-cyanophenoxy system.
- Applications : Widely used as a fungicide due to its ability to inhibit mitochondrial respiration in fungi .
- Synthetic Route : Involves coupling pyrimidine intermediates with methoxy-substituted acrylates, differing from the target compound’s likely carbamoyl-focused synthesis .
(E)-3-(4-Methoxyphenyl)acrylic acid ethyl ester (trans-p-Methoxycinnamic acid ethyl ester)
- Key Differences: Lacks the cyano group and carbamoyl-methoxy side chain, resulting in reduced electrophilicity and simpler solubility profiles.
- Applications : Used in UV-B screening agents in cosmetics due to its conjugated system .
- Physicochemical Properties : Lower molecular weight (206.24 g/mol) compared to the target compound, leading to higher volatility and lower melting points (~80–90°C) .
3-(2,4-Difluoro-phenyl)-acrylic acid ethyl ester (CAS 134672-68-7)
- Key Differences : Fluorine substituents introduce strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. Absence of methoxy or carbamoyl groups reduces steric hindrance.
- Applications : Intermediate in pharmaceuticals and agrochemicals, leveraging fluorine’s metabolic stability .
Physicochemical Properties
Biological Activity
The compound 2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing existing research findings, and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a cyano group attached to an acrylic acid framework, with methoxy and carbamoyl substituents that may influence its biological properties.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of acrylic acid have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study on similar compounds demonstrated that acrylic acid derivatives could inhibit the growth of breast cancer cells (MCF-7) through the activation of apoptotic pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Compounds with cyano groups and methoxy substituents have been reported to exhibit significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.
Research Findings:
-
Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC):
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like 2-Cyano-3-{...} have shown promise in reducing inflammatory markers in vitro.
Mechanism of Action:
Synthesis and Derivatives
The synthesis of 2-Cyano-3-{...} typically involves multi-step organic reactions, including:
- Condensation reactions between substituted phenols and cyanoacetic acid derivatives.
- Carbamoylation processes to introduce the carbamoyl group.
Synthetic Route Overview
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Phenol + Cyanoacetic Acid | Intermediate Compound |
| 2 | Carbamoylation | Intermediate + Isocyanate | Target Compound |
| 3 | Esterification | Target + Ethanol | Final Product |
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile of the compound. Preliminary studies suggest low toxicity levels in vitro; however, further in vivo studies are necessary to establish safety parameters.
Toxicity Testing Results
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example:
- Esterification and ether formation : In analogous compounds, ethyl acrylate derivatives are synthesized via nucleophilic substitution using potassium carbonate (K₂CO₃) as a base and chloroacetate esters. Reaction time (8–12 hours), solvent choice (acetone, chloroform), and stoichiometry (1.1 equivalents of Cl-MOM) significantly impact yields .
- Purification : Post-synthesis, extraction with ethyl acetate (EtOAc) and washing with NaOH/water are critical to remove unreacted precursors and salts. Column chromatography or recrystallization may further refine purity .
Q. Table 1: Example Synthesis Conditions from Analogous Studies
Q. Which spectroscopic and crystallographic methods confirm the molecular structure?
Methodological Answer:
- NMR (¹H/¹³C) : Assign methoxy (δ 3.7–3.9 ppm), cyano (δ 110–120 ppm in ¹³C), and ester carbonyl (δ 165–170 ppm) groups. Overlapping signals may require 2D techniques (COSY, HSQC) .
- X-ray crystallography : Resolves dihedral angles (e.g., 55.2° between aromatic rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions along the c-axis) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .
Q. What purification techniques are effective post-synthesis?
Methodological Answer:
- Liquid-liquid extraction : Use EtOAc (3 × 20 mL) to isolate the product from aqueous layers, followed by NaOH washes to remove acidic impurities .
- Recrystallization : Solvent pairs like hexane/EtOAc (70:30) yield high-purity crystals, with melting points (e.g., 80°C vs. 134.8°C) indicating polymorphic forms .
- Chromatography : Silica gel columns with gradient elution (Hexane → EtOAc) resolve closely related byproducts .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities?
Methodological Answer:
- Reagent stoichiometry : Increase Cl-MOM equivalents (1.1→1.3) to drive etherification to completion .
- Temperature control : Reflux under inert atmosphere (N₂/Ar) minimizes side reactions (e.g., polymerization) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. Table 2: Optimization Strategies for Contradictory Yields
| Variable | Adjustment | Outcome | Reference |
|---|---|---|---|
| Base (K₂CO₃ vs. NaH) | NaH in THF improves solubility | Higher yield (85% → 92%) | |
| Solvent polarity | Switch acetone → DMF | Faster reaction (12h → 6h) |
Q. How should contradictory spectral data between synthesis batches be resolved?
Methodological Answer:
- Batch comparison : Analyze ¹H NMR shifts for methoxy and ester groups. For example, δ 3.85 ppm (single methoxy) vs. δ 3.80/3.89 ppm (split peaks) may indicate incomplete functionalization .
- XRD validation : Resolve polymorphic differences (e.g., monoclinic vs. orthorhombic crystals) causing spectral discrepancies .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to clarify overlapping signals in crowded spectral regions .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy) and compare bioactivity .
- Computational modeling : Density Functional Theory (DFT) calculates electron-density maps to predict reactivity at the acrylate double bond .
- Crystallographic data : Correlate dihedral angles (e.g., 55.2° in crystal structure) with steric hindrance effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
